2-Amino-4-ethoxy-4-oxobutanoic acid
Overview
Description
2-Amino-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of aspartic acid, where the carboxyl group is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method is highly productive and environmentally friendly, with excellent yields (68–94%) and rapid reactions (0.5–5 hours) starting from anilines and a range of different anhydrides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could be scaled up for industrial applications due to its high efficiency and green chemistry approach.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using N-bromophthalimide in an aqueous acetic acid medium.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide results in the formation of oxidized derivatives of the compound.
Scientific Research Applications
2-Amino-4-ethoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparison with Similar Compounds
2-Amino-4-ethoxy-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-arylbutanoic acids: These compounds undergo similar oxidation reactions and have comparable reactivity patterns.
Aspartic acid derivatives: Other derivatives of aspartic acid may have different functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSWOYBXAHEKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311699 | |
Record name | 4-Ethyl hydrogen aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21860-86-6, 4070-43-3 | |
Record name | 4-Ethyl hydrogen aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21860-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl hydrogen aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl hydrogen L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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